molecular formula C24H27N5O2 B2354026 N-[4-(diethylamino)-2-methylphenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-78-7

N-[4-(diethylamino)-2-methylphenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2354026
CAS RN: 864855-78-7
M. Wt: 417.513
InChI Key: XSLBAFYWFKGTON-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied . Various methods for the synthesis of pyrimidines are described in the literature . For instance, one method involves the reaction of chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the compound , is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific substituents on the ring can vary, leading to a wide range of pyrimidine derivatives with different properties .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions . For example, they can exhibit inhibitory effects against the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure . For example, they can exhibit different solubilities, melting points, and reactivities .

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

The compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Biochemical Pathways

The inhibition of PARP-1 by the compound affects the DNA repair mechanism, leading to genomic dysfunction and cell death . This is particularly relevant in the context of cancer, where increased PARP-1 expression is sometimes observed in melanomas, breast cancer, lung cancer, and other neoplastic diseases .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to compromised DNA repair mechanisms in cells . This results in genomic dysfunction and cell death, particularly in cancer cells where PARP-1 is overexpressed .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can also vary widely depending on their specific structure . Some pyrimidine derivatives have been found to exhibit potent anti-inflammatory effects .

Future Directions

The future directions for research on pyrimidine derivatives are promising . There is ongoing interest in synthesizing new pyrimidine derivatives and studying their biological activities . This includes the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-6-28(7-2)17-10-11-19(16(4)13-17)25-23(30)20-14-18-22(27(20)5)26-21-15(3)9-8-12-29(21)24(18)31/h8-14H,6-7H2,1-5H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLBAFYWFKGTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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